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Compound of Interest

2-Methyl-6-morpholinopyrimidin-4-
Compound Name:
amine

Cat. No. B1415369

Introduction

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-
Methyl-6-morpholinopyrimidin-4-amine. With the molecular formula CosH14N4O and a
molecular weight of 194.23 g/mol , this compound is of interest to researchers in medicinal
chemistry and drug development. Spectroscopic analysis is fundamental for the structural
elucidation, purity assessment, and quality control of such novel chemical entities.

While comprehensive experimental spectra for this specific molecule are not widely available in
public databases, this document synthesizes predictive data based on established principles of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS). The interpretations are grounded in data from analogous chemical
structures, providing a robust predictive framework for scientists working with this and related
aminopyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms
within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1415369?utm_src=pdf-interest
https://www.benchchem.com/product/b1415369?utm_src=pdf-body
https://www.benchchem.com/product/b1415369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

deduce the connectivity and chemical environment of each hydrogen (*H NMR) and carbon
(33C NMR) atom.

Predicted *H NMR Spectral Data

The proton NMR spectrum of 2-Methyl-6-morpholinopyrimidin-4-amine is predicted to
exhibit distinct signals corresponding to the methyl, pyrimidine, amine, and morpholine protons.
The chemical shifts are influenced by the electronic effects of the nitrogen and oxygen atoms
within the heterocyclic rings.

Table 1: Predicted *H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCIs)
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~2.40

Singlet

3H

-CHs

Methyl group on
the electron-
deficient

pyrimidine ring.

~5.70

Singlet

1H

Pyrimidine C5-H

Aromatic proton
on the pyrimidine

ring.

~4.80

Broad Singlet

2H

-NH2

Amine protons,
often broad due
to quadrupole
effects and

exchange.

~3.80

Triplet

4H

Morpholine -
CH2-O

Protons adjacent
to the
electronegative
oxygen atom in
the morpholine

ring.

~3.50

Triplet

4H

Morpholine -
CH2z-N

Protons adjacent
to the nitrogen
atom of the
morpholine ring,
attached to the

pyrimidine.

Disclaimer: These are predicted values and may vary based on solvent and experimental

conditions.

Predicted **C NMR Spectral Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. Each

unique carbon atom will give rise to a distinct signal.
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Table 2: Predicted 3C NMR Chemical Shifts (Referenced to TMS, Solvent: CDClIs)

Chemical Shift (6, ppm) Assignment Rationale
o Carbon attached to the methyl
~165.0 Pyrimidine C2 ]
group and two nitrogen atoms.
o Carbon bearing the amine
~163.0 Pyrimidine C4
group.
o Carbon attached to the
~160.0 Pyrimidine C6 ) )
morpholine ring.
o Aromatic carbon with an
~85.0 Pyrimidine C5
attached proton.
Carbons adjacent to the
~67.0 Morpholine -CHz2-O oxygen atom in the morpholine
ring.
Carbons adjacent to the
~45.0 Morpholine -CHz-N nitrogen atom in the
morpholine ring.
~25.0 -CHs Methyl group carbon.

Disclaimer: These are predicted values and may vary based on solvent and experimental
conditions.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra.
The choice of a suitable deuterated solvent is crucial for sample dissolution and to avoid
interference from solvent protons in the *H NMR spectrum.[1][2]

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-6-morpholinopyrimidin-
4-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean,
dry NMR tube.
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Place the NMR tube in the spectrometer's probe.

o Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical
peaks.

e IH NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each carbon. A larger number of scans
will be required compared to *H NMR due to the lower natural abundance of 13C.

NMR Analysis Workflow
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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups
absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional
group identification.
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Predicted IR Absorption Bands

The IR spectrum of 2-Methyl-6-morpholinopyrimidin-4-amine is expected to show
characteristic absorption bands for its amine, pyrimidine, and morpholine moieties.

Table 3: Predicted Characteristic IR Absorption Bands
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Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale

3400-3250

N-H Stretch

Primary Amine (-NHz)

Typically two bands
for the symmetric and
asymmetric stretches

of the primary amine.

[3]4]

3100-3000

C-H Stretch

Aromatic (Pyrimidine)

C-H stretching of the
pyrimidine ring.[5]

3000-2850

C-H Stretch

Aliphatic (-CHs, -CH2)

C-H stretching of the
methyl and
morpholine methylene

groups.[1]

~1650

N-H Bend

Primary Amine (-NH-2)

Scissoring vibration of

the primary amine.[3]

1600-1400

C=N, C=C Stretch

Pyrimidine Ring

Ring stretching

vibrations.

1335-1250

C-N Stretch

Aromatic Amine

Stretching of the C-N
bond between the
pyrimidine ring and
the amine/morpholine.

[3]

1250-1020

C-N Stretch

Aliphatic Amine

C-N stretching within

the morpholine ring.[3]

~1115

C-O-C Stretch

Ether (Morpholine)

Asymmetric stretching
of the C-O-C bond in

the morpholine ring.[6]

Experimental Protocol for IR Data Acquisition (ATR

Method)
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Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR
spectra of solid samples.

 Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Pressure Application: Apply pressure to ensure good contact between the sample and the
crystal.

e Spectrum Acquisition: Collect the IR spectrum.

o Cleaning: Clean the ATR crystal thoroughly after the measurement.

IR Analysis Workflow
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Spectrum Spectrum Absorption Bands Functional Groups
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Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides the molecular weight of the compound and, through
fragmentation analysis, offers valuable structural information.
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Predicted Mass Spectrum

For 2-Methyl-6-morpholinopyrimidin-4-amine (MW = 194.23), using a soft ionization
technique like Electrospray lonization (ESI), the molecular ion is expected to be observed as
the protonated molecule [M+H]*.

o Expected Molecular lon Peak: m/z = 195.12 ([CoH15N4O]*)

Plausible Fragmentation Pathway

The fragmentation of the molecular ion can provide clues to the compound's structure. The
pyrimidine and morpholine rings are likely to influence the fragmentation pattern.[3][7][8]

Table 4: Predicted Major Fragments in Mass Spectrometry

m/z (Predicted) Proposed Fragment Plausible Loss
195 [M+H]*
178 [M+H - NHs]*+ Loss of ammonia
Cleavage of the morpholine
137 [M+H - CsH/NOJ* _
ring
124 [CsHeNs]* Loss of the morpholine group

110 [CaHaNs]* Further fragmentation of the
CaHaNs3
pyrimidine core

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of

such compounds.

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol or acetonitrile).

o Chromatographic Separation (LC): Inject the sample into an LC system to separate the
compound from any impurities. A C18 column is often used.
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« lonization (MS): The eluent from the LC is directed to the mass spectrometer's ion source
(e.g., ESI).

e Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.

o Detection: The detector records the abundance of each ion.

Mass Spectrometry Fragmentation Workflow
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Caption: Plausible fragmentation pathway in MS.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of 2-Methyl-6-
morpholinopyrimidin-4-amine. The presented NMR, IR, and MS data, derived from the
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analysis of its constituent chemical motifs, offer a comprehensive analytical framework. These
data and protocols are intended to assist researchers in the identification, purity assessment,
and structural confirmation of this compound, thereby facilitating its potential application in drug
discovery and development. Experimental verification of these predictions is highly
recommended for definitive structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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